![molecular formula C17H19N3O2S B2774824 (E)-2-(styrylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2035036-53-2](/img/structure/B2774824.png)

(E)-2-(styrylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

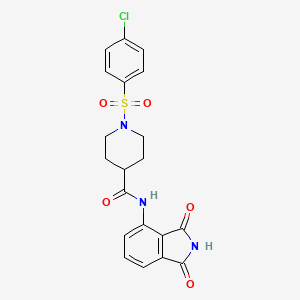

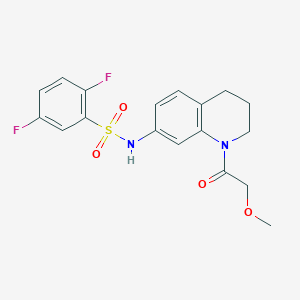

The compound is a complex organic molecule with a pyrazolo[1,5-a]pyrazine core structure. Pyrazolo[1,5-a]pyrazines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, the sulfonyl group might be involved in substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would influence properties like solubility, melting point, and reactivity .科学的研究の応用

Microwave-Assisted Synthesis and Antimicrobial Applications

A novel and efficient methodology involves the synthesis of pyrazoles and pyrazolo[3,4-d]pyridazines linked to the diaryl sulfone moiety. This process uses synthetic talc as a solid base catalyst under microwave irradiation, showcasing the compound's role in creating potential antimicrobial agents. This approach highlights the compound's significance in streamlining the synthesis process and enhancing the antibacterial and antifungal properties of the synthesized compounds (Mady et al., 2016).

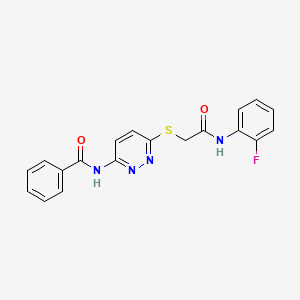

Antimicrobial Evaluation of Heterocyclic Compounds

The synthesis of new heterocyclic compounds incorporating a sulfonamido moiety for use as antibacterial agents reveals the versatility of such compounds. This research explores the reaction of a precursor with various active methylene compounds, leading to the creation of pyran, pyridine, and pyridazine derivatives. The antimicrobial evaluation of these compounds shows significant activities, highlighting the compound's application in developing new antibacterial solutions (Azab et al., 2013).

Synthesis and Antimicrobial Activity of Novel Sulfone-Linked Bis Heterocycles

The preparation of novel sulfone-linked bis heterocycles, like pyrazolines combined with thiadiazoles, oxadiazoles, and triazoles, from E-styrylsulfonylacetic acid methyl ester, demonstrates another critical application. These compounds were tested for their antimicrobial activity, with certain derivatives showing pronounced activity. This study underscores the compound's utility in generating new antimicrobial agents with potential for treating various bacterial and fungal infections (Padmavathi et al., 2008).

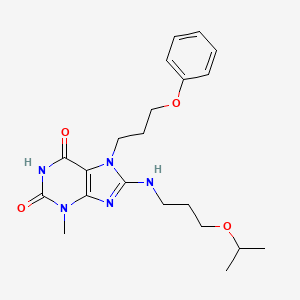

Synthesis of Pyrazolopyrimidines with Antimicrobial Evaluation

A novel series of pyrazolo[1,5-a]pyrimidine ring systems containing the phenylsulfonyl moiety synthesized via a one-pot reaction strategy demonstrated the structure's role in antimicrobial applications. The antimicrobial activities of these new sulfone derivatives revealed several derivatives exhibiting activity surpassing that of reference drugs, indicating the compound's potential in contributing to the development of new antimicrobial agents (Alsaedi et al., 2019).

作用機序

将来の方向性

特性

IUPAC Name |

11-[(E)-2-phenylethenyl]sulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c21-23(22,12-9-14-5-2-1-3-6-14)19-10-11-20-17(13-19)15-7-4-8-16(15)18-20/h1-3,5-6,9,12H,4,7-8,10-11,13H2/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSLLAHVSUKORY-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2774747.png)

![7-[chloro(difluoro)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2774751.png)

![1-[(5-Chloropyrazin-2-yl)methyl]-3-[[1-(hydroxymethyl)cyclopentyl]-phenylmethyl]urea](/img/structure/B2774752.png)

![6,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2774756.png)